molecular formula C15H15N3O2 B2891400 1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione CAS No. 860787-25-3

1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2891400
CAS No.: 860787-25-3
M. Wt: 269.304
InChI Key: OZXGFAUTEYUYMN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C15H15N3O2 . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The synthesis of N-substituted pyrroles can be achieved through the aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrrole ring, an aniline group, and a dihydro-1H-pyrrole-2,5-dione group .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 269.2985 . Other properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been synthesized and investigated for their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. These derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have shown good corrosion inhibition efficiency, with their effectiveness increasing alongside inhibitor concentration. The adsorption of these molecules on steel surfaces suggests a chemisorption process primarily controls their mechanism of action. This finding is crucial for industries seeking corrosion-resistant materials and coatings (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition

An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and evaluated as inhibitors of glycolic acid oxidase (GAO), a key enzyme in oxalate production. These compounds, particularly those with large lipophilic 4-substituents, act as potent, competitive inhibitors of GAO. This research has implications for the treatment of conditions like hyperoxaluria, offering a chemical basis for developing new therapeutic agents (Rooney et al., 1983).

Organic Electronics

Novel conjugated polyelectrolytes containing 1H-pyrrole-2,5-dione units have been synthesized for use as electron transport layers in polymer solar cells. The electron-deficient nature of these polymers, along with their planar structure, provides them with high conductivity and electron mobility, improving device performance and efficiency. This application underscores the potential of 1H-pyrrole-2,5-dione derivatives in developing advanced materials for renewable energy technologies (Hu et al., 2015).

Metal Ion Sensing

Derivatives of 1H-pyrrole-2,5-dione have also been explored for their molecular recognition abilities toward transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, with complexation accompanied by a significant color change. This property makes them suitable for developing chemosensors for detecting metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields. This could include its use in the development of new pharmaceuticals, given the wide range of biological activities exhibited by pyrrole derivatives .

Mechanism of Action

Properties

IUPAC Name

1-[(2-pyrrol-1-ylanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14-7-8-15(20)18(14)11-16-12-5-1-2-6-13(12)17-9-3-4-10-17/h1-6,9-10,16H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXGFAUTEYUYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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